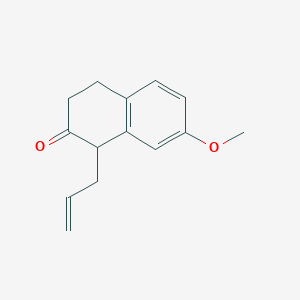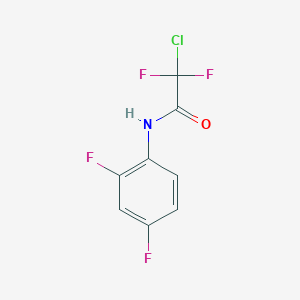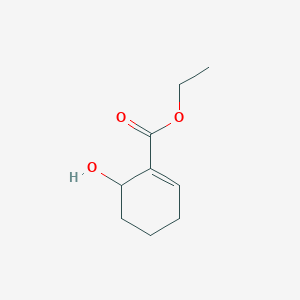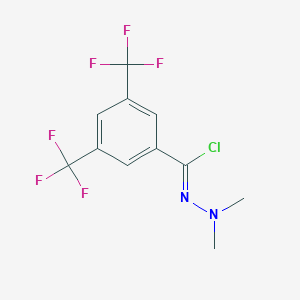
1-Allyl-7-methoxy-2-tetralone
Übersicht
Beschreibung
1-Allyl-7-methoxy-2-tetralone is an organic compound with the molecular formula C14H16O2 It is a derivative of tetralone, featuring an allyl group and a methoxy group attached to the tetralone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allyl-7-methoxy-2-tetralone can be synthesized through various methods. One common approach involves the alkylation of 7-methoxy-2-tetralone with an allyl halide in the presence of a base. The reaction typically proceeds under mild conditions, using solvents such as dimethylformamide or tetrahydrofuran. The reaction is often catalyzed by a phase-transfer catalyst to enhance the yield and selectivity .
Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed for the production of 7-methoxy-1-tetralone, a key intermediate in the synthesis of this compound. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-7-methoxy-2-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Allyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetralones with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Allyl-7-methoxy-2-tetralone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-allyl-7-methoxy-2-tetralone involves its interaction with various molecular targets and pathways. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-7-methoxy-2-tetralone: Similar structure but with a methyl group instead of an allyl group.
7-Methoxy-1-tetralone: Lacks the allyl group, used as an intermediate in various syntheses.
1-Allyl-2-tetralone: Similar structure but without the methoxy group.
Uniqueness: 1-Allyl-7-methoxy-2-tetralone is unique due to the presence of both the allyl and methoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
7-methoxy-1-prop-2-enyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-3-4-12-13-9-11(16-2)7-5-10(13)6-8-14(12)15/h3,5,7,9,12H,1,4,6,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHTVPCDRIWPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=O)C2CC=C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate](/img/structure/B3041354.png)

![3-Chloro-4-[(2,4-difluorobenzoyl)amino]benzene-1-sulphonyl fluoride](/img/structure/B3041357.png)
![4-({[(2,6-Dichlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041358.png)
![3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride](/img/structure/B3041359.png)
![4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride](/img/structure/B3041360.png)
![3-chloro-4-({[(4-chlorobenzoyl)amino]carbonyl}amino)benzene-1-sulphonyl fluoride](/img/structure/B3041361.png)
![4-({[(2-Chloroacetyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041362.png)
![N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041364.png)
![N1-[4-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041365.png)



![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B3041377.png)
